2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Catalog No.
S12241566
CAS No.
M.F
C15H23N3O
M. Wt
261.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carba...

Product Name

2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde

IUPAC Name

2-[2-(diethylamino)pyridin-3-yl]piperidine-1-carbaldehyde

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C15H23N3O/c1-3-17(4-2)15-13(8-7-10-16-15)14-9-5-6-11-18(14)12-19/h7-8,10,12,14H,3-6,9,11H2,1-2H3

InChI Key

ULFAGZKAVDYHCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)C2CCCCN2C=O

2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C15H23N3OC_{15}H_{23}N_{3}O and a molecular weight of approximately 247.34 g/mol. This compound features a piperidine ring substituted with a diethylamino group and a pyridine moiety, specifically at the 3-position of the pyridine ring. The presence of the aldehyde functional group at the 1-position of the piperidine ring contributes to its reactivity and potential biological activity.

The structural uniqueness of this compound arises from the combination of the diethylamino group and the pyridine, which may influence its solubility, stability, and interaction with biological targets.

Typical of aldehydes and amines. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles such as alcohols or amines, potentially leading to the formation of hemiacetals or imines.
  • Condensation Reactions: The compound can react with primary amines to form imines, which may further undergo hydrolysis or reduction.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions, although this may require strong oxidizing agents.

Research indicates that compounds similar to 2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives demonstrate activity against various bacterial strains.
  • Cytotoxic Effects: Certain analogs have shown cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
  • Neuropharmacological Effects: The diethylamino group may contribute to interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Several synthetic routes can be employed to synthesize 2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde:

  • Piperidine Derivation: Starting from piperidine, one can introduce a diethylamino group through alkylation reactions using diethylamine and suitable alkyl halides.
  • Pyridine Functionalization: The pyridine ring can be synthesized or modified using methods such as cyclization of appropriate precursors followed by substitution reactions to introduce the diethylamino group.
  • Aldehyde Formation: The final step involves converting an intermediate into the aldehyde by oxidation or formylation techniques.

The unique structure of 2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde suggests several potential applications:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in treating infections or cancers.
  • Chemical Research: It serves as a building block for synthesizing more complex compounds in medicinal chemistry.
  • Material Science: Due to its unique properties, it may find applications in developing new materials or coatings.

Interaction studies are crucial for understanding how 2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde interacts with biological targets. These studies often involve:

  • Molecular Docking: Computational methods are used to predict how this compound binds to specific proteins or receptors.
  • In Vitro Assays: Laboratory experiments assess its efficacy against various biological targets, including enzymes and cellular pathways.

Several compounds share structural similarities with 2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde. Here are some notable examples:

Compound NameStructureBiological ActivityUnique Features
2-(6-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehydeSimilar structure with different substituentsAntimicrobialEnhanced solubility
4-(Diethylamino)-pyrimidine derivativesDifferent ring structureAnticancerPotentially lower toxicity
N,N-Diethylpiperidine derivativesSimilar piperidine coreNeuroactiveVarying side chain effects

These comparisons highlight the uniqueness of 2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde in terms of its specific functional groups and potential applications in pharmacology and medicinal chemistry.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

261.184112366 g/mol

Monoisotopic Mass

261.184112366 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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